Melting Point Depression and Reduced Crystallinity
Poly(oxymethylene-co-1,3-dioxepane) exhibits a melting point of 164–168 °C, approximately 7–16 °C lower than typical POM homopolymer (Tm ≈ 175–180 °C), reflecting the disruption of oxymethylene crystallinity by the tetramethylene oxide comonomer units . In systematic copolymerization studies, POM synthesized with 1,3-dioxepane demonstrated superior thermal and crystal properties compared to POM prepared with 1,3-dioxolane, as evidenced by differential thermal analysis and density measurements [1].
| Evidence Dimension | Melting point (Tm) |
|---|---|
| Target Compound Data | 164–168 °C |
| Comparator Or Baseline | POM homopolymer: 175–180 °C (typical range); POM-co-dioxolane: ~170–175 °C (typical commercial grade) |
| Quantified Difference | Tm reduction of 7–16 °C vs. homopolymer; further reduction relative to dioxolane-based copolymers |
| Conditions | Differential scanning calorimetry (DSC); commercial-grade measurement per Alfa Chemistry datasheet |
Why This Matters
The lower melting point enables melt processing at reduced barrel temperatures, lowering energy consumption and minimizing the risk of thermal degradation during injection molding or extrusion, while the controlled crystallinity reduction improves dimensional stability and reduces post-molding shrinkage.
- [1] XU Yun-mei, HE Jun-po, HUANG Xiu-yun, YANG Si-yuan, HU Qi-zhong. A Study on Copolymerization of 1,3,5-trioxane and 1,3-dioxepane. Journal of Fudan University (Natural Science), 1999, 38(6). View Source
